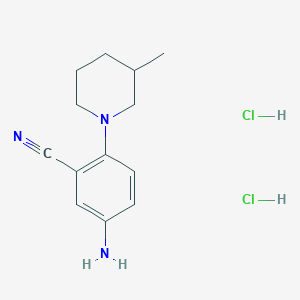

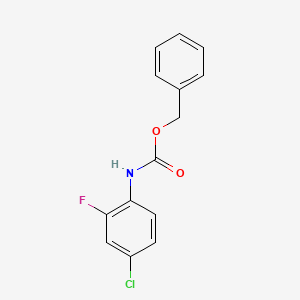

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Descripción general

Descripción

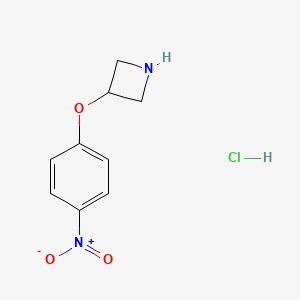

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (BCB) is a heterocyclic compound that has been of great interest to the scientific community due to its wide range of applications. BCB is a white crystalline solid that is relatively stable under normal conditions and has a wide range of uses in organic synthesis, as a reagent, in pharmaceuticals and in materials science. Furthermore, BCB has been found to have a number of biochemical and physiological effects, and is being studied for its potential applications in various fields.

Aplicaciones Científicas De Investigación

Azoles Synthesis and Derivatives

Research in azole chemistry, including the synthesis of thieno-extended purines, highlights the versatility of bromoimidazole derivatives in synthesizing novel heterocyclic compounds. These processes involve nucleophilic displacement reactions and lithiation, demonstrating the role of such compounds in expanding the structural diversity of azoles (Hawkins et al., 1995).

Hydrodehalogenation and Carbonitrile Synthesis

The hydrodehalogenation of dihaloisothiazole-carbonitriles to produce haloisothiazole-carbonitriles showcases the potential for selective synthesis techniques in modifying halogenated compounds. This method involves the use of metal dust and formic acid, indicating the compound's utility in precise synthetic modifications (Ioannidou & Koutentis, 2011).

Cyclohexene Derivatives

The preparation of 3-oxocyclohex-1-ene-1-carbonitrile from cyclohex-2-enone through a series of reactions, including bromination and cyanation, outlines the synthesis pathways for obtaining functionalized cyclohexene derivatives. This research demonstrates the broader utility of bromo- and cyano- substitution reactions in organic synthesis (Lujan-Montelongo & Fleming, 2014).

Imidazole Reactions with Cyanogen Bromide

Investigations into the reactions of imidazoles with cyanogen bromide reveal the complexity of interactions between brominated compounds and nitrogen-containing heterocycles. These studies provide insight into the selective cyanation and bromination of imidazole derivatives, which could be analogous to reactions involving similar bromo-benzotriazole structures (McCallum et al., 1999).

Heterocyclic Compound Synthesis

The synthesis of [1,2,4]triazolo[3,4-b][1,3]benzothiazole derivatives from triazole-thiols and bromo-nitrophthalonitrile highlights a complex reaction pathway that could potentially be related to or inspired by the synthesis or functionalization of "7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile." Such research underscores the role of brominated intermediates in constructing diverse heterocyclic architectures (Abramov et al., 2005).

Propiedades

IUPAC Name |

7-bromo-1-cyclohexylbenzotriazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4/c14-11-6-9(8-15)7-12-13(11)18(17-16-12)10-4-2-1-3-5-10/h6-7,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFQDZIXKOIQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C=C(C=C3Br)C#N)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)